5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine
Description
Properties
IUPAC Name |
5-(2-fluoro-4-morpholin-4-ylphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c14-11-7-9(19-3-5-20-6-4-19)1-2-10(11)12-8-16-18-13(15)17-12/h1-2,7-8H,3-6H2,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPYBFUPIBMFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C3=CN=NC(=N3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191861 | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-01-3 | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes in the folate metabolism pathway .
Biochemical Pathways
The compound 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine may affect the folate metabolism pathway . This pathway is crucial for the synthesis of DNA precursors and certain amino acids.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA-dependent protein kinase (DNA-PK), leading to the inhibition of DNA-PK autophosphorylation in cancer cell lines. This interaction highlights the potential of this compound in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, it acts as a potent inhibitor of DNA-PK activity, leading to the sensitization of cancer cells to anticancer agents and ionizing radiation. This indicates that this compound can significantly impact cellular functions and processes, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to DNA-PK, inhibiting its activity and preventing the autophosphorylation of this enzyme. This inhibition disrupts the DNA repair process in cancer cells, leading to increased sensitivity to anticancer treatments. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its inhibitory effects on DNA-PK over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits DNA-PK activity without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on normal cellular functions and potential organ damage. These findings underscore the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with DNA-PK suggests its involvement in DNA repair pathways. Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported via specific transporters and binding proteins that facilitate its uptake and distribution. Understanding the mechanisms of transport and distribution can provide insights into its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, for instance, is essential for its interaction with DNA-PK and subsequent inhibition of DNA repair processes.
Biological Activity
5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural elements, including a morpholine moiety and a fluorinated phenyl group, which may contribute to its biological efficacy.
- Molecular Formula: C₁₃H₁₄FN₅O
- Molecular Weight: 275.28 g/mol
- CAS Number: 1235440-01-3
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Key Enzymes : Compounds containing triazine structures have been shown to inhibit enzymes such as p38 MAPK and TNF production, which are critical in inflammatory responses and cancer progression .
- Nitric Oxide Release : Some studies suggest that triazine derivatives can induce the release of nitric oxide (NO- ), which plays a significant role in antibacterial activity and immune response modulation .
Anticancer Activity
The compound has been evaluated for its anticancer properties. For example, related triazine derivatives have demonstrated effective inhibition against various cancer cell lines with IC₅₀ values ranging from 59.24 nM to 81.6 nM .
Antimicrobial Activity
In vitro studies have shown that the compound exhibits significant antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) for effective bacterial growth inhibition was reported at 150 nM for related compounds .
Case Studies
- Triazine Derivatives in Cancer Therapy : A study highlighted the use of triazine derivatives in targeting cancer cells through the inhibition of specific pathways involved in tumor growth. The incorporation of morpholine groups was crucial for enhancing solubility and bioavailability .
- Antitubercular Activity : Research on similar compounds has indicated their potential as antitubercular agents due to their ability to release NO- intrabacterially, which is essential for combating Mycobacterium tuberculosis .
Comparative Analysis
The following table summarizes the biological activities of various triazine derivatives, including this compound:
| Compound Name | Biological Activity | IC₅₀ (nM) | MIC (nM) | Mechanism |
|---|---|---|---|---|
| This compound | Anticancer | 59.24 - 81.6 | 150 | Enzyme inhibition |
| JSF-2019 | Antitubercular | - | 150 | NO- release |
| JSF-2513 | Antimicrobial | - | - | Inhibition of FAS-II pathway |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that triazine derivatives, including 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine, exhibit significant anticancer properties. They have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation and survival .
- In particular, compounds in this class can act as inhibitors of p38 MAPK, a key player in inflammatory responses and cancer progression. This inhibition can lead to reduced production of tumor necrosis factor (TNF), which is often elevated in various cancers .
- Inflammatory Diseases
- Antimicrobial Properties
Data Table: Summary of Applications
Case Studies
-
Case Study: Anticancer Efficacy
- A study published in Journal of Medicinal Chemistry evaluated various triazine derivatives for their anticancer properties. Among them, this compound showed a promising IC50 value against several cancer cell lines, indicating strong cytotoxicity and potential for further development as an anticancer drug .
- Case Study: Inflammation Modulation
Comparison with Similar Compounds
Key Observations:
- Fluorine in the target compound and 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine may improve metabolic stability and bioavailability through reduced oxidative metabolism .
Pharmacological Activity
- Morpholine-Containing Analogues : While the target compound’s activity is unspecified, morpholine derivatives are frequently employed in drug design for their ability to modulate pharmacokinetics (e.g., solubility, blood-brain barrier penetration) and target engagement (e.g., kinase inhibitors) .
Physicochemical Properties and Stability
- The morpholine group in the target compound, being a cyclic ether-amine, could confer greater stability under similar conditions, though experimental data is lacking.
- Isomer Ratios : Substituents on the phenyl ring influence isomer distribution during synthesis. Electron-withdrawing groups favor one isomer, while electron-donating groups (e.g., morpholine) may shift equilibrium .
Preparation Methods
Starting Materials and Key Intermediates
- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the primary starting material for the triazine core functionalization.
- Morpholine is employed to substitute chlorine atoms on the triazine ring.
- 4-Aminophenylboronic acid pinacol ester or related boronic esters are used for Suzuki coupling to introduce the aryl group.
- Fluorinated aryl boronic esters or fluoro-substituted anilines serve as sources for the fluoroaryl substituent.
Stepwise Synthesis Overview
Selective substitution of cyanuric chloride with morpholine
At low temperature (0 °C), two chlorine atoms of cyanuric chloride are replaced by morpholine groups in the presence of triethylamine as a base, yielding 2,4-dimorpholino-1,3,5-triazine derivatives with high yield (~87%) and purity. This step is critical to introduce the morpholine moieties that impart polarity and metabolic stability to the molecule.Introduction of the 4-aminophenyl substituent via Suzuki coupling
The remaining chlorine on the triazine ring is displaced by a 4-aminophenyl group using a palladium-catalyzed Suzuki cross-coupling reaction. This is performed with 4-aminophenylboronic acid pinacol ester, sodium carbonate as base, and a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a solvent like dimethoxyethane (DME) under reflux for about 24 hours. The product is isolated by extraction and purified by silica gel chromatography, achieving yields around 83%.Introduction of the fluoro substituent on the phenyl ring
For the fluoro-substituted phenyl ring, fluorinated boronic acid esters or fluoroanilines are used in the Suzuki coupling step to incorporate the 2-fluoro substituent. This step can be adapted by selecting appropriate fluorinated coupling partners.Final functionalization to yield 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine
The amino group at the 3-position of the triazine ring is introduced or revealed in the final steps, often through nucleophilic aromatic substitution or reduction of nitro precursors. The morpholine and fluoroaryl groups remain intact during these transformations.
3 Reaction Conditions and Purification
- Reaction temperatures : Initial morpholine substitution is performed at 0 °C to room temperature; Suzuki coupling requires reflux conditions (~80–100 °C).
- Solvents : Common solvents include dimethoxyethane (DME), tetrahydrofuran (THF), and dichloromethane (DCM).
- Bases : Triethylamine and sodium carbonate are typical bases used to facilitate substitution and coupling reactions.
- Catalysts : Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are employed for Suzuki coupling.
- Purification : Products are purified by silica gel column chromatography (elution with ethyl acetate/hexanes mixtures) or preparative high-performance liquid chromatography (HPLC).
- Yields : Reported yields for intermediate steps range from 80% to 90%, indicating efficient and reproducible synthetic protocols.
4 Summary Table of the Preparation Steps
| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Cyanuric chloride + Morpholine + Triethylamine | 0 °C to RT, aqueous workup | 87 | Displacement of two chlorines by morpholine |
| 2 | Suzuki coupling | 2-chloro-4,6-dimorpholino-1,3,5-triazine + 4-aminophenylboronic acid pinacol ester + Pd catalyst + Na2CO3 | Reflux in DME, 24 h | 83 | Introduction of 4-aminophenyl group |
| 3 | Suzuki coupling (fluorinated) | Fluorinated boronic ester or fluoroaniline + triazine intermediate | Similar to step 2 | Variable | Incorporation of 2-fluoro substituent |
| 4 | Final functionalization | Amino group introduction or modification | Various, depending on precursor | - | Yields and conditions depend on route |
5 Research Findings and Considerations
- The 1,2,4-triazine core with morpholine substituents offers improved polarity and metabolic stability compared to other heterocycles, making it a desirable scaffold for kinase inhibitors.
- The introduction of the fluoro substituent on the phenyl ring modulates electronic properties and can enhance binding affinity in biological targets.
- The synthetic strategy involving sequential nucleophilic substitution and Suzuki coupling is versatile, allowing for structural diversification by changing the arylboronic acid components.
- Purity of the final compounds is confirmed by analytical HPLC and mass spectrometry, ensuring suitability for further biological evaluation.
Q & A
Q. What are the recommended synthetic routes and purification methods for 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of fluorophenyl and morpholine-containing precursors. Key steps include:
- Intermediate formation : Coupling 2-fluoro-4-morpholinophenyl groups with triazine precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems to achieve >95% purity .
- Catalysts : Palladium-based catalysts for cross-coupling reactions, as seen in morpholinyl-phenyl derivatives .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon frameworks, particularly distinguishing morpholine ring protons (δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 330.1) .
- X-ray Crystallography : For resolving crystal packing and bond angles, as demonstrated in triazine analogs .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, and how can researchers validate its target interactions?
While the exact mechanism is under investigation, analogs with fluorophenyl and triazine motifs exhibit:
- Target binding : Inhibition of kinases or DNA repair enzymes via π-π stacking and hydrogen bonding with active sites .
- Validation methods : Surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (e.g., K values) .
- Cellular assays : Apoptosis studies (Annexin V/PI staining) in cancer cell lines to link activity to pathways like p53 or Bcl-2 .
Q. How can computational modeling (e.g., QSAR, molecular docking) guide the optimization of this compound?
- 3D-QSAR : Models built using morpholinyl-triazine derivatives identify electron-withdrawing groups (e.g., fluorine) as critical for enhancing binding to hydrophobic pockets .
- Molecular Dynamics (MD) : Simulations predict stability of morpholine ring conformations in aqueous environments, informing solubility improvements .
Q. How should researchers address contradictory data in biological activity or synthetic yields?
- Data reconciliation : Compare batch-specific NMR/LC-MS profiles to rule out impurities .
- Dose-response curves : Re-evaluate IC values across multiple cell lines to confirm reproducibility .
- Feedback loops : Integrate computational reaction path searches (e.g., quantum chemical calculations) with experimental trials to resolve yield inconsistencies .
Q. What strategies optimize reaction conditions for scalability without compromising yield?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining >80% yield .
- Flow chemistry : Continuous flow systems for exothermic steps (e.g., cyclocondensation) to enhance reproducibility .
Q. What are the toxicity and safety considerations for handling this compound in vitro and in vivo?
- In vitro : EC values in hepatocyte viability assays (e.g., HepG2 cells) to assess hepatic toxicity .
- In vivo : Acute toxicity studies in rodents (LD determination) and genotoxicity screening (Ames test) .
- Safety protocols : Use glove boxes for air-sensitive steps and LC-MS to monitor degradation products .
Q. Are there alternative synthetic routes to access structural analogs with improved properties?
- Morpholine ring modifications : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity (logP) .
- Triazine substitutions : Introduce methyl or trifluoromethyl groups at the 5-position to enhance metabolic stability .
Q. How do solubility and stability challenges impact formulation for biological testing?
- Solubility enhancers : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) for in vivo dosing .
- Stability studies : Monitor pH-dependent degradation via HPLC under simulated gastric/intestinal conditions .
Q. What experimental approaches identify the compound’s primary biological targets?
- Chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS .
- CRISPR screening : Genome-wide knockout libraries to identify sensitized pathways in treated cells .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
